甲基(4-(2-((2-(4-氟苯氧基)乙基)氨基)-2-氧代乙基)噻唑-2-基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

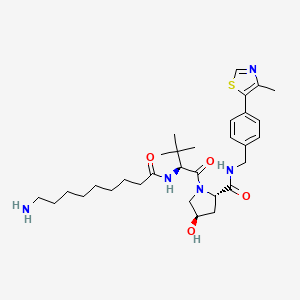

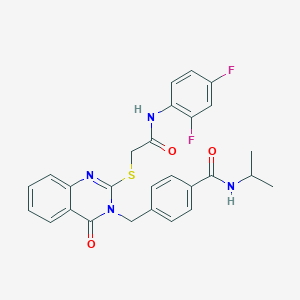

The compound Methyl (4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a derivative of thiazole, a heterocyclic compound that has garnered interest due to its potential pharmacological activities. Thiazole derivatives have been synthesized and evaluated for various biological activities, including antitumor and antimicrobial properties. The specific compound is not directly mentioned in the provided papers, but its structure suggests it could be related to the thiazole derivatives that have been studied for their biological activities.

Synthesis Analysis

The synthesis of thiazole derivatives typically involves chemical transformations starting from substituted amino-thiazoles. For instance, Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate was prepared from 2-amino-4-(chloromethyl)thiazole as a starting material . Although the exact synthesis route for the compound is not provided, it is likely that similar methods could be employed, involving intermediate steps such as chlorination, amination, and carbamate formation to achieve the desired structure.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The specific compound mentioned would have additional functional groups attached to the thiazole ring, such as a fluorophenoxy group and an amino-oxoethyl group, which could influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including reactions with isothiocyanates, hydrazine hydrate, and different substituted aromatic acids, as seen in the synthesis of related compounds . The presence of reactive functional groups such as carbamates and ethers in the compound suggests that it could also participate in similar reactions, potentially leading to a wide range of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can vary widely depending on the substituents attached to the thiazole ring. These properties include solubility, melting point, and stability, which are important for the compound's biological activity and pharmacokinetics. The antimicrobial activity of some thiazole derivatives has been screened, indicating that these compounds can interact with microbial targets . The specific physical and chemical properties of Methyl (4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate would need to be determined experimentally to fully understand its potential as a pharmacological agent.

科学研究应用

抗肿瘤和抗丝虫病剂

与所讨论化学物质在结构上相关的化合物甲基 4-(异硫氰酸甲基)噻唑-2-氨基甲酸酯已证明具有显着的抗肿瘤和抗丝虫病活性。一项研究发现,它对白血病 L1210 细胞增殖特别有效,并显示出对 Acanthocheilonema viteae 成虫的体内抗丝虫病活性 (Kumar 等人,1993)。类似地,某些与请求的化合物化学性质相似的烷基 5-(烷氧基羰基)-1H-苯并咪唑-2-氨基甲酸酯在 L1210 细胞中显示出有效的生长抑制作用,表明它们作为抗肿瘤剂的潜力 (Ram 等人,1992)。

抗菌活性

已经合成并测试了亚氨基-4-甲氧基苯酚噻唑衍生的席夫碱的抗菌和抗真菌活性。这些化合物,包括与关注化学物质相似的化合物,对细菌和真菌表现出中等活性 (Vinusha 等人,2015)。

生物活性化合物的合成

与指定化学物质在结构上相关的化合物叔丁基 5-氨基-4-((2- (二甲氨基)乙基) (甲基)氨基)-2-甲氧苯基)氨基甲酸酯是生物活性化合物(如奥美替尼 (AZD9291))合成中的重要中间体。这突出了它在新治疗剂开发中的作用 (Zhao 等人,2017)。

环化活化前药

与所讨论化学物质具有结构相似性的 4-羟基茴香醚的基本氨基甲酸酯已被制备并评估为黑色素细胞毒性苯酚的前体。这些化合物展示了一种环化活化前药的机制,其中活性药物的产生不依赖于酶促裂解 (Saari 等人,1990)。

强效激动剂的发现

与目标化学物质类似的化合物 2-{[2-((4S)-4-{(1E,3R)-8-氟-3-羟基-4,4-二甲基-1-辛烯基}-2-氧代-1,3-恶唑烷-3-基)乙基]硫代}-1,3-噻唑-4-羧酸已被确定为有效的双重 EP2 和 EP3 激动剂,对 EP1 和 EP4 亚型具有选择性。这表明它们在治疗应用中的潜力 (Kinoshita 等人,2016)。

作用机制

Target of Action

Compounds with similar structures, such as imidazole and 2-aminothiazole derivatives, have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

For instance, thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Biochemical Pathways

Compounds with similar structures have been reported to exhibit their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .

Result of Action

Compounds with similar structures have been reported to have promising antimicrobial activity and were found to be the most active ones against breast cancer cell line .

未来方向

属性

IUPAC Name |

methyl N-[4-[2-[2-(4-fluorophenoxy)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O4S/c1-22-15(21)19-14-18-11(9-24-14)8-13(20)17-6-7-23-12-4-2-10(16)3-5-12/h2-5,9H,6-8H2,1H3,(H,17,20)(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJMTWWKVKOGAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC(=CS1)CC(=O)NCCOC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol](/img/structure/B3012542.png)

![N,N-dimethyl-5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B3012544.png)

![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B3012545.png)

![3-[(3-chlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3012554.png)

![N-(3-chloro-4-methylphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B3012555.png)

![(E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)thiazol-4-yl)benzoate](/img/structure/B3012558.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide](/img/structure/B3012559.png)